molecular formula C11H12O3 B13196787 4-(4-Methoxyphenyl)oxolan-3-one

4-(4-Methoxyphenyl)oxolan-3-one

Cat. No.: B13196787
M. Wt: 192.21 g/mol
InChI Key: VBVNMQGYMDWXDJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)oxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a methoxyphenyl group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)oxolan-3-one can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolanone ring. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolanone ring to a diol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted oxolanones with various functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)oxolan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3,4-bis(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: This compound shares a similar oxolanone ring structure but has additional hydroxyl groups.

    4-(3-Methoxyphenyl)oxolan-3-one: Similar structure with a methoxy group in a different position.

Uniqueness

4-(4-Methoxyphenyl)oxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)oxolan-3-one

InChI

InChI=1S/C11H12O3/c1-13-9-4-2-8(3-5-9)10-6-14-7-11(10)12/h2-5,10H,6-7H2,1H3

InChI Key

VBVNMQGYMDWXDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2COCC2=O

Origin of Product

United States

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